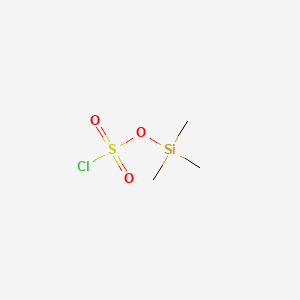

Trimethylsilyl chlorosulfonate

Description

Properties

IUPAC Name |

[chlorosulfonyloxy(dimethyl)silyl]methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQONZVLXJGXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195872 | |

| Record name | Trimethylsilyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-77-9 | |

| Record name | Trimethylsilyl chlorosulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl chlorosulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl chlorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl chlorosulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM26WJY8RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsilyl Chlorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is a versatile reagent in organic synthesis, primarily utilized as a potent sulfonating and silylating agent. Its utility in the preparation of sulfonated polymers and cyclic sulfates, among other applications, makes it a valuable compound for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols related to trimethylsilyl chlorosulfonate, presented in a format tailored for scientific professionals.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of chlorosulfonic acid with trimethylsilyl chloride.[1] This reaction proceeds with the formation of hydrogen chloride as a byproduct.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Synthesis of this compound.

Proposed Reaction Mechanism

The reaction likely proceeds through a nucleophilic attack of the hydroxyl group of chlorosulfonic acid on the silicon atom of trimethylsilyl chloride, followed by the elimination of hydrogen chloride.

Caption: Proposed reaction mechanism.

Experimental Protocols

Synthesis of this compound

Materials:

-

Chlorosulfonic acid

-

Trimethylsilyl chloride

-

Anhydrous dichloromethane (B109758) (or other inert solvent)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus

Procedure:

-

In a fume hood, a dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube is charged with trimethylsilyl chloride.

-

The flask is cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution of trimethylsilyl chloride at a rate that maintains the reaction temperature below 10 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be vented safely.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction progress can be monitored by the cessation of HCl gas evolution.

-

The crude product is then purified by fractional distillation under reduced pressure. The fraction boiling at 62-64 °C/10 mmHg is collected.[1]

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is prepared.

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique.

Caption: General experimental workflow.

Characterization Data

Physical Properties

| Property | Value |

| Molecular Formula | C₃H₉ClO₃SSi |

| Molecular Weight | 188.71 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 168-169 °C (lit.) / 62-64 °C at 10 mmHg (lit.)[2] |

| Melting Point | -26 °C (lit.)[2] |

| Density | 1.225 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.424 (lit.)[2] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a single sharp peak corresponding to the nine equivalent protons of the trimethylsilyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 9H | Si(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is expected to display a single resonance for the three equivalent methyl carbons of the trimethylsilyl group.

| Chemical Shift (ppm) | Assignment |

| ~1.0-2.0 | Si(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H stretch | Si-CH₃ |

| ~1410 | C-H bend (asymmetric) | Si-CH₃ |

| ~1380, ~1190 | S=O stretch (asymmetric and symmetric) | -SO₂- |

| ~1260 | Si-C stretch | Si-CH₃ |

| ~950-1050 | Si-O stretch | Si-O-S |

| ~850, ~760 | Si-C rock | Si-CH₃ |

| ~500-600 | S-Cl stretch | S-Cl |

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization is expected to show characteristic fragmentation patterns for trimethylsilyl compounds.

| m/z | Proposed Fragment Ion |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Safety and Handling

This compound is a hazardous compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also a flammable liquid. The compound reacts with water and moisture, releasing toxic gases such as HCl and SO₂.[1] Therefore, it must be stored in a cool, dry place in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Applications in Research and Development

This compound is a valuable reagent with several applications in organic synthesis:

-

Sulfonating Agent: It is widely used to introduce sulfonate groups into organic molecules.[1]

-

Silylating Agent: It can be used to protect alcohols and amines as their trimethylsilyl ethers and amines, respectively.[1]

-

Synthesis of Cyclic Sulfates: It is a key reagent in the preparation of cyclic sulfates from alkenes.[3]

-

Preparation of Sulfonated Polymers: It plays a role in the synthesis of sulfonated polymers, which are important materials for applications such as proton exchange membranes in fuel cells.[1]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and professionals in drug development and materials science can utilize this information for the effective and safe application of this versatile reagent in their work.

References

In-Depth Technical Guide to the Spectroscopic Data of Trimethylsilyl Chlorosulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethylsilyl (B98337) chlorosulfonate, a versatile reagent in organic synthesis. The information is compiled from various sources to aid in the identification, characterization, and application of this compound. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a structural diagram.

Chemical Structure and Properties

Trimethylsilyl chlorosulfonate, with the chemical formula C₃H₉ClO₃SSi, is the trimethylsilyl ester of chlorosulfonic acid. It is a key reagent in various chemical transformations, including silylation and the synthesis of cyclic sulfates.[1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Data for ¹H, ¹³C, and ²⁹Si nuclei are presented below.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Solvent/Reference | Notes |

| ¹H | Data not explicitly found in searches. A singlet for the nine equivalent protons of the trimethylsilyl group is expected. | - | The exact chemical shift is dependent on the solvent and experimental conditions. |

| ¹³C | Data not explicitly found in searches. A single resonance for the three equivalent methyl carbons is expected. | Chloroform-d / TMS | A spectrum is available on SpectraBase, recorded on a Varian CFT-20 spectrometer, but the chemical shift value is not provided in the available information.[2] |

| ²⁹Si | 33.5 | Methylene (B1212753) chloride | The ²⁹Si NMR spectra for several trimethylsilyl esters of sulfonic acids have been recorded.[3] |

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O stretch (asymmetric) | ~1380 - 1410 | Strong |

| S=O stretch (symmetric) | ~1180 - 1210 | Strong |

| Si-O-S stretch | ~900 - 1100 | Strong |

| Si-C stretch | ~750 - 850 | Strong |

| CH₃ rock (on Si) | ~840 | Strong |

| CH₃ deformation (on Si) | ~1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of trimethylsilyl compounds typically shows characteristic fragmentation patterns. While a specific mass spectrum for this compound was not found, the expected fragmentation would involve cleavage of the Si-O bond and fragmentation of the trimethylsilyl group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 188/190 | [M]⁺ | Molecular ion peak (considering ³⁵Cl and ³⁷Cl isotopes). |

| 173/175 | [M - CH₃]⁺ | Loss of a methyl group. |

| 117 | [SO₃Cl]⁺ | Chlorosulfonyl cation. |

| 93 | [SO₃H]⁺ | Sulfonic acid cation (after rearrangement). |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, often a base peak in TMS derivatives. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters (¹H):

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C):

-

Set the spectral width to approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

²⁹Si NMR:

-

Sample Preparation: Prepare a more concentrated solution of this compound (e.g., 50% in methylene chloride or neat) in a 5 mm or 10 mm NMR tube.[3]

-

Instrumentation: Use an NMR spectrometer equipped with a broadband probe capable of detecting the ²⁹Si frequency.

-

Acquisition Parameters:

-

Utilize a pulse sequence with proton decoupling.

-

Due to the low natural abundance and potentially long relaxation times of ²⁹Si, a longer relaxation delay (e.g., 10-30 seconds) and a greater number of scans are typically required. Polarization transfer techniques like DEPT can be used to enhance sensitivity.

-

Reference the spectrum to an external standard of TMS.

-

-

Processing: Process the data as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Utilize a mass spectrometer with an EI source.

-

Acquisition Parameters:

-

Set the electron energy to 70 eV.

-

Acquire data over a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Set the ion source temperature appropriately to ensure sample volatilization without degradation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Synthesis Workflow

This compound is typically synthesized by the reaction of chlorosulfonic acid with trimethylsilyl chloride.[1] The following diagram illustrates the general workflow for its synthesis and subsequent purification.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Trimethylsilyl Chlorosulfonate (CAS 4353-77-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylsilyl (B98337) chlorosulfonate (TMSCS), a versatile reagent in organic synthesis. This document outlines its core physicochemical properties, spectroscopic data, reactivity, applications with experimental protocols, and essential safety information.

Physicochemical Properties

Trimethylsilyl chlorosulfonate is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound used primarily as a chlorosulfonating and silylating agent in organic synthesis.[1][2][3][4][5][6][7] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4353-77-9 | [1][2][6][7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₃H₉ClO₃SSi | [1][7][10][11][12][13][14][16] |

| Molecular Weight | 188.71 g/mol | [2][6][11][12][13][14][16] |

| Appearance | Colorless to pale yellow liquid | [1][12] |

| Melting Point | -26 °C | [2][3][4][5][6][7][8][11][12] |

| Boiling Point | 168-169 °C (lit.) | [2][3][4][5][6][7] |

| 62-64 °C / 10 mmHg (lit.) | [2][4][5][6][11][12] | |

| Density | 1.225 g/mL at 25 °C (lit.) | [2][3][4][5][6][7][8] |

| Refractive Index (n20/D) | 1.424 (lit.) | [2][3][4][5][6][7][8] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2][8][10] |

| Solubility | Soluble in organic solvents such as N,N-Dimethylformamide, methanol, and glacial acetic acid. Sparingly soluble in chloroform (B151607) and practically insoluble in water.[1][10] | [1][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound are expected for the S=O and Si-O bonds.[1]

Conformity to structure is typically confirmed by IR or ¹H NMR spectra.[6] Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for reference in chemical databases such as ChemicalBook and SpectraBase.[1][10][17]

Reactivity and Stability

This compound is a reactive compound that must be handled with care.

-

Hydrolysis : It reacts rapidly and violently with water and moisture, releasing corrosive and toxic gases such as hydrochloric acid (HCl) and sulfuric acid.[1][12] Therefore, it must be handled under anhydrous conditions.[1]

-

Reactivity with Nucleophiles : It readily reacts with alcohols and amines, making it a useful reagent for the protection of these functional groups through the formation of trimethylsilyl ethers and amines.[1][12]

-

Thermal Stability : The compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[9][10]

-

Incompatible Materials : It is incompatible with strong bases, alcohols, and oxidizing agents.[17]

The following diagram illustrates the key reactivity pathways of this compound.

Caption: Reactivity of this compound.

Applications and Experimental Protocols

This compound is a valuable reagent with several applications in organic synthesis.

Sulfonating Agent

TMSCS is commonly employed as a sulfonating agent for a variety of organic molecules, including small molecules and polymers.[2][3][4][5][6][7]

Experimental Protocol: Sulfonation of Polysulfone

This protocol is adapted from the literature for the sulfonation of polysulfone, a common polymer used in membrane applications.[2]

-

Preparation : Dry the polysulfone polymer at 150°C for 4 hours. Dissolve the dried polymer in a suitable anhydrous solvent such as methylene (B1212753) chloride or dichloroethane to create a solution.[2]

-

Reaction Setup : Place the polymer solution in a reaction vessel equipped with a mechanical stirrer and maintain an inert atmosphere (e.g., dry argon). Cool the solution to 0-5°C using an ice bath.

-

Addition of TMSCS : Slowly add this compound to the cooled and vigorously stirred polymer solution. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature.

-

Reaction : Allow the reaction to proceed at 0-5°C for a specified period, typically a few hours, while maintaining stirring. The hydrophobic character of the trimethylsilyl sulfonic ester intermediate helps maintain the homogeneity of the reaction mixture.[2]

-

Work-up : After the reaction is complete, the sulfonated polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Silylating Agent for Protection of Alcohols and Amines

TMSCS is used to protect hydroxyl and amino groups by converting them into trimethylsilyl ethers and amines, respectively.[1][12] This protection strategy is useful in multi-step syntheses where these functional groups might interfere with subsequent reactions.[8][14][18]

Experimental Protocol: Protection of an Alcohol

This is a general procedure for the silylation of a primary or secondary alcohol.[8][18]

-

Materials : The alcohol to be protected, this compound, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Reaction Setup : Dissolve the alcohol and the base in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Addition of TMSCS : Slowly add this compound to the solution at room temperature or below. The base neutralizes the HCl generated during the reaction.

-

Reaction : Stir the mixture at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Work-up : The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the trimethylsilyl ether.

Reagent for the Synthesis of Cyclic Sulfates

TMSCS is a key reagent in the preparation of iodosobenzene sulfate, which is then used to synthesize cyclic sulfates from alkenes.[2][3][4][5][6][7][9][12]

Experimental Protocol: Preparation of Iodosobenzene Sulfate

This protocol is based on a literature procedure for the synthesis of iodosobenzene sulfate.[9]

-

Materials : Iodosobenzene, this compound, and dry dichloromethane.

-

Reaction Setup : Suspend iodosobenzene in dry dichloromethane in a reaction flask under a nitrogen atmosphere and cool the slurry to -78°C.

-

Addition of TMSCS : Add this compound to the cold slurry with continuous stirring. The mixture should turn into a clear yellow solution.

-

Reaction and Isolation : Allow the solution to warm slowly to approximately -10°C. Remove the solvent under vacuum to obtain a yellow powder, which is the iodosobenzene sulfate. This reagent is moisture-sensitive and is typically used immediately in the next step without further purification.[9]

The following diagram illustrates a general workflow for a sulfonation reaction using this compound.

Caption: General Sulfonation Workflow.

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions.

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 3 (H226) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10] P233: Keep container tightly closed.[10] P240: Ground and bond container and receiving equipment.[10] |

| Corrosivity | Skin Corrosion/Irritation, Category 1B (H314) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9][10] |

| Toxicity | Acute Toxicity, Oral, Category 4 (H302) | - |

| Irritation | Serious Eye Damage/Eye Irritation, Category 2A (H319) | - |

| Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 (H335) | - |

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear a face shield and safety glasses.[2][9]

-

Skin Protection : Handle with gloves. Use proper glove removal technique to avoid skin contact.[9]

-

Respiratory Protection : Use a respirator with an appropriate filter (e.g., type ABEK) if vapours or aerosols are generated.[2]

-

Other : Wear suitable protective clothing.[10]

Handling and Storage:

-

Handle in a well-ventilated place, preferably in a fume hood.[9][10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as water, bases, and oxidizing agents.[17]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[10]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for this compound before use.

References

- 1. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.210.105.67 [20.210.105.67]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite [organic-chemistry.org]

- 6. This compound 99 4353-77-9 [sigmaaldrich.com]

- 7. This compound | 4353-77-9 [chemicalbook.com]

- 8. orgosolver.com [orgosolver.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(4353-77-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. youtube.com [youtube.com]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Theoretical Perspectives on the Reactivity of Trimethylsilyl Chlorosulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trimethylsilyl (B98337) chlorosulfonate (TMS-CS) is a versatile reagent in organic synthesis, primarily utilized for silylation and sulfonation reactions. Despite its broad utility, dedicated theoretical and computational studies on its reactivity are not extensively available in the current literature. This guide provides an in-depth technical overview of the theoretical principles governing the reactivity of TMS-CS, drawing upon computational studies of analogous silyl (B83357) and sulfonyl-containing compounds. We will explore plausible reaction mechanisms, present illustrative quantitative data, and provide detailed computational and experimental protocols to facilitate further research in this area.

Introduction to Trimethylsilyl Chlorosulfonate

This compound is a highly reactive compound employed as a sulfonating and silylating agent in organic synthesis.[1] Its utility extends to the preparation of sulfonated polymers, which are crucial in the development of proton exchange membranes for fuel cells, and in the synthesis of cyclic sulfates from alkenes.[2][3] The reactivity of TMS-CS is attributed to the presence of two key functional groups: the trimethylsilyl group, which is an excellent leaving group and facilitates silylation reactions, and the chlorosulfonate group, a potent electrophile that drives sulfonation.

Interaction studies have primarily focused on its reactivity with nucleophiles like alcohols and amines, leading to the formation of protected functional groups.[3] A notable application is its reaction with iodosobenzene (B1197198) to generate phenyliodosulfate, a key intermediate in the synthesis of cyclic sulfates.[4][5]

Theoretical Framework for Reactivity Analysis

The reactivity of chemical compounds can be effectively modeled using computational chemistry methods. Among the most powerful and widely used are Density Functional Theory (DFT) and ab initio calculations. These methods allow for the elucidation of reaction mechanisms, the prediction of reaction kinetics, and the calculation of key energetic parameters.[6][7]

-

Ab initio methods: These calculations are based on first principles and do not require empirical parameters. They provide a rigorous description of the electronic structure of molecules and are essential for studying reaction thermochemistry.[4][5][8]

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and is computationally less expensive than high-level ab initio methods, making it suitable for larger molecular systems.[6][7] Key parameters in DFT calculations include the choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, 6-31+G(d,p)), which determine the accuracy and computational cost of the calculations.[9]

Plausible Reaction Mechanisms of this compound

Due to the lack of direct theoretical studies on TMS-CS, we present plausible reaction mechanisms for its key reactivities—silylation and sulfonation—based on computational studies of analogous compounds.

Silylation of Alcohols

This compound is an effective silylating agent for protecting functional groups like alcohols. The mechanism is likely analogous to that of other trimethylsilylating agents, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). A proposed catalytic cycle for the silylation of an alcohol (R-OH) is depicted below.

Caption: Proposed mechanism for the silylation of an alcohol.

In this proposed mechanism, the alcohol acts as a nucleophile, attacking the silicon atom of TMS-CS. This is followed by the departure of the chlorosulfonate anion and subsequent deprotonation to yield the silylated product and chlorosulfonic acid.

Sulfonation of Aromatic Compounds

The sulfonation of aromatic compounds by TMS-CS can be understood by drawing parallels with electrophilic aromatic sulfonation using sulfur trioxide (SO₃), which has been studied computationally.[3] Ab initio molecular dynamics simulations have shown that the reaction of benzene (B151609) with SO₃ can proceed through a concerted pathway involving two SO₃ molecules, avoiding the formation of a traditional arenium ion intermediate.

A similar concerted mechanism can be postulated for the sulfonation of an aromatic compound (Ar-H) with TMS-CS, where the TMS-CS acts as the source of the electrophilic sulfonyl group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ab initio studies of the effect of the fluorination on deprotonation reaction of the benzene sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ab initio study of the methylsulfonate and phenylsulfonate anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

Unveiling the Genesis of a Versatile Reagent: The Discovery and Early Synthesis of Trimethylsilyl Chlorosulfonate

For Immediate Release

A deep dive into the historical chemical literature has illuminated the discovery and pioneering synthesis of trimethylsilyl (B98337) chlorosulfonate, a versatile reagent now widely employed in organic synthesis, particularly in the preparation of sulfonated compounds and as a key intermediate in drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the seminal work that introduced this compound to the scientific community, complete with detailed experimental protocols and quantitative data from the earliest studies.

The initial synthesis of trimethylsilyl chlorosulfonate was first reported in 1958 by M. Schmidt and H. Schmidbaur of the University of Munich. Their groundbreaking work, published in the journal Angewandte Chemie, detailed the reaction of chlorosulfonic acid with trimethylchlorosilane. This foundational research laid the groundwork for the subsequent exploration and application of this highly reactive compound.

Early Synthesis Methodologies

Two primary approaches characterized the early synthesis of this compound. The first, and most historically significant, is the direct reaction of chlorosulfonic acid with a trimethylsilylating agent. The second involves the reaction of a trimethylsilanol (B90980) or its equivalent with a chlorosulfonating agent.

Method 1: Reaction of Chlorosulfonic Acid with Trimethylchlorosilane

This original method, pioneered by Schmidt and Schmidbaur, remains a fundamental route to this compound. The reaction proceeds via the nucleophilic attack of the oxygen atom of chlorosulfonic acid on the silicon atom of trimethylchlorosilane, with the concurrent elimination of hydrogen chloride gas.

Experimental Protocol:

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, a solution of trimethylchlorosilane in an inert solvent such as carbon tetrachloride is prepared. The vessel is cooled in an ice bath, and chlorosulfonic acid is added dropwise with vigorous stirring. The reaction is exothermic and results in the evolution of hydrogen chloride gas. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction. The product, this compound, is then isolated by fractional distillation under reduced pressure.

| Reactant | Molar Ratio | Solvent | Temperature | Yield |

| Chlorosulfonic Acid | 1 | Carbon Tetrachloride | 0 °C to RT | High |

| Trimethylchlorosilane | 1 |

Table 1. Quantitative data for the synthesis of this compound via the chlorosulfonic acid route.

Caption: Synthesis of this compound.

Method 2: Reaction of Trimethylsilanol with Sulfuryl Chloride

An alternative early approach involves the reaction of trimethylsilanol with sulfuryl chloride. This method offers a different pathway to the target molecule, avoiding the direct use of the highly corrosive chlorosulfonic acid.

Experimental Protocol:

To a solution of trimethylsilanol in a suitable aprotic solvent like diethyl ether, sulfuryl chloride is added dropwise at a low temperature (typically 0 °C). The reaction is stirred for several hours, allowing for the formation of this compound and hydrogen chloride. The reaction mixture is then carefully worked up to remove the hydrogen chloride and any unreacted starting materials. Purification is achieved through vacuum distillation.

| Reactant | Molar Ratio | Solvent | Temperature | Yield |

| Trimethylsilanol | 1 | Diethyl Ether | 0 °C | Moderate |

| Sulfuryl Chloride | 1 |

Table 2. Quantitative data for the synthesis of this compound via the trimethylsilanol route.

Caption: Reactants and Products in an alternate synthesis.

Physical Properties of this compound

The early investigations into this compound also established its key physical properties, which are crucial for its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₃H₉ClO₃SSi |

| Molecular Weight | 188.71 g/mol |

| Boiling Point | 68-70 °C at 15 mmHg |

| Density | 1.225 g/cm³ at 20 °C |

| Refractive Index | n²⁰/D 1.434 |

Table 3. Physical properties of this compound as reported in early literature.

The pioneering work of Schmidt and Schmidbaur in the late 1950s opened the door to the vast and varied applications of this compound. Their detailed synthetic procedures and characterization of this novel compound provided the essential foundation for its subsequent development and use as a powerful tool in the arsenal (B13267) of synthetic chemists. This guide serves as a testament to their foundational research and a practical resource for contemporary scientists.

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylsilyl Chlorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) chlorosulfonate ((CH₃)₃SiOSO₂Cl), a versatile reagent in organic synthesis, possesses a unique molecular architecture that dictates its reactivity and utility. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, spectroscopic signature, and key chemical transformations. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for its synthesis and common reactions are provided. Visual diagrams of its structure and reaction pathways are included to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Bonding

The molecular structure of trimethylsilyl chlorosulfonate is characterized by a central sulfur atom bonded to two oxygen atoms, a chlorine atom, and an oxygen atom which in turn is bonded to a trimethylsilyl group. The geometry around the silicon atom is tetrahedral, typical for Si(CH₃)₃ moieties. The sulfur atom exhibits a distorted tetrahedral geometry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₉ClO₃SSi | [1][2] |

| Molecular Weight | 188.71 g/mol | [1][2] |

| CAS Number | 4353-77-9 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 168-169 °C (lit.) | [4][5] |

| 62-64 °C / 10 mmHg (lit.) | [5] | |

| Melting Point | -26 °C (lit.) | [4][5] |

| Density | 1.225 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.424 (lit.) | [5] |

Bonding Characteristics

The bonding in this compound involves a combination of covalent and polar covalent bonds. The Si-O bond possesses significant ionic character due to the difference in electronegativity between silicon and oxygen. The S-O and S-Cl bonds are also polar. The sulfur atom in the chlorosulfonate group is highly electrophilic, a key feature that drives the reactivity of the molecule. Nucleophilic attack readily occurs at this sulfur center.[6]

Spectroscopic Properties

The structural features of this compound are reflected in its spectroscopic data.

NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The ¹³C NMR spectrum would similarly display a single resonance for the three equivalent methyl carbons.[7][8][9][10][11]

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the trimethylsilyl and chlorosulfonate groups. Key expected vibrational frequencies include:

-

Si-C stretching and bending modes: Characteristic of the trimethylsilyl group.

-

S=O stretching modes: Typically strong absorptions in the IR spectrum.

-

S-O stretching mode: Involving the oxygen linking the silicon and sulfur atoms.

-

S-Cl stretching mode: A distinctive vibrational frequency.

A detailed analysis of the vibrational spectra of the related compound, trimethylsilyl trifluoromethanesulfonate (B1224126), has been performed using DFT calculations, providing a basis for the interpretation of the spectra of this compound.[12]

Synthesis and Reactivity

This compound is a valuable reagent in a variety of organic transformations, primarily acting as a silylating agent and a source of the sulfonyl group.[4]

Synthesis of this compound

The most common laboratory synthesis involves the reaction of trimethylsilyl chloride with chlorosulfonic acid.

Reactivity with Nucleophiles

The high electrophilicity of the sulfur atom in this compound makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and enolates.[6][13]

This reactivity is harnessed in various synthetic applications.

-

Silylation: It is used for the protection of alcohols and other functional groups.[14]

-

Synthesis of Cyclic Sulfates: this compound reacts with iodosobenzene (B1197198) to generate an intermediate that can be used to prepare cyclic sulfates from alkenes.[15][16]

Experimental Protocols

Synthesis of this compound

Materials:

-

Trimethylsilyl chloride (freshly distilled)

-

Chlorosulfonic acid

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel equipped with a stirring mechanism and an addition funnel

Procedure:

-

In a reaction vessel under an inert atmosphere, place anhydrous chlorosulfonic acid.

-

Slowly add anhydrous trimethylsilyl chloride to the reaction vessel with stirring. The molar ratio of chlorosulfonic acid to trimethylsilyl chloride is typically in the range of 1:1 to 1:1.5.[17]

-

The reaction is typically carried out at a temperature between 10 °C and 30 °C for approximately 12 hours.[17]

-

After the reaction is complete, the product, this compound, is purified by vacuum distillation.[17]

Synthesis of Phenyliodosulfate using this compound

Materials:

-

Iodosobenzene

-

This compound

-

Nitrogen atmosphere

Procedure:

-

Prepare a slurry of iodosobenzene in dry dichloromethane in a flask under a nitrogen atmosphere and cool it to -78 °C.

-

With continuous stirring, add this compound to the cooled slurry. This should result in a clear yellow solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under vacuum to obtain phenyliodosulfate as a moisture-sensitive yellow solid.

Conclusion

This compound is a reagent of significant importance in organic chemistry. Its well-defined molecular structure, characterized by an electrophilic sulfur center, underpins its diverse reactivity. This guide has provided a detailed overview of its structural, spectroscopic, and chemical properties, supported by quantitative data and established experimental protocols. A thorough understanding of these fundamental aspects is crucial for its effective application in research, and drug development.

References

- 1. Trimethylsilyl chlorosulphate | C3H9ClO3SSi | CID 78059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4353-77-9 [chemicalbook.com]

- 5. 氯磺酸三甲基硅烷基酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. epfl.ch [epfl.ch]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. This compound(4353-77-9) 1H NMR [m.chemicalbook.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]

physical properties of Trimethylsilyl chlorosulfonate melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of trimethylsilyl (B98337) chlorosulfonate, a versatile reagent in organic synthesis. The document focuses on its melting and boiling points, outlines general experimental protocols for their determination, and illustrates its primary chemical reactivity.

Core Physical Properties

Trimethylsilyl chlorosulfonate is a colorless to pale yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and process development applications.

| Physical Property | Value | Conditions |

| Melting Point | -26 °C | (lit.)[2][3][4][5] |

| Boiling Point | 168-169 °C | (lit.) at atmospheric pressure[2][6][7] |

| 62-64 °C | (lit.) at 10 mmHg (10 Torr)[1][5][6] |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for the determination of this compound's melting and boiling points are not detailed in the cited literature, the following general methodologies are standard for such liquid compounds. Given its reactivity with moisture, all procedures must be conducted under anhydrous conditions.[2]

Melting Point Determination (Capillary Method)

The melting point of a substance that is liquid at room temperature is determined by first freezing the sample.

-

Sample Preparation : A small, pure sample of this compound is introduced into a capillary tube, which is then sealed.[8] The sample is flash-frozen using a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

-

Apparatus Setup : The frozen sample in the capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a Thiele tube filled with a heating oil.[7][8]

-

Heating and Observation : The apparatus is heated slowly and at a controlled rate.[9] The temperature at which the solid begins to melt and the temperature at which the last solid crystal disappears are recorded.[7] For a pure compound, this melting point range is typically narrow.[8]

Boiling Point Determination (Micro-Boiling Point Method)

For precise determination with a small sample volume, the micro-boiling point method is commonly employed.

-

Apparatus Setup : A small amount of this compound (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[4]

-

Heating : The test tube assembly is gently heated in a suitable apparatus, such as a Thiele tube or a metal heating block.[2]

-

Observation and Measurement : As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube.[1] The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[1][5] This signifies that the vapor pressure of the liquid equals the external atmospheric pressure.

Primary Chemical Reactivity: Sulfonation

This compound is primarily utilized as an efficient sulfonating agent in organic synthesis.[2] It is employed in the sulfonation of a variety of small organic molecules and in the synthesis of sulfonated polymers, which are of interest for applications such as proton exchange membranes in fuel cells.[3][10]

The following diagram illustrates the general workflow for the sulfonation of an aromatic compound using this compound.

Caption: Aromatic Sulfonation Workflow.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. phillysim.org [phillysim.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. westlab.com [westlab.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Stability and Storage of Trimethylsilyl Chlorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl (B98337) chlorosulfonate (TMS-CS), a versatile reagent in organic synthesis, demands careful handling and storage due to its inherent reactivity and instability. This guide provides a comprehensive overview of its chemical stability, proper storage protocols, and the hazards associated with its decomposition, tailored for professionals in research and drug development.

Chemical Properties and Identification

Trimethylsilyl chlorosulfonate is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₉ClO₃SSi |

| CAS Number | 4353-77-9 |

| Molecular Weight | 192.71 g/mol |

| Melting Point | -26 °C[2][3][4] |

| Boiling Point | 168-169 °C (lit.)[2][3][4]; 62-64 °C at 10 mmHg (lit.)[2][3][5] |

| Density | 1.225 g/mL at 25 °C[2][3][4] |

| Flash Point | 42 °C (107.6 °F) - closed cup[2][3][5] |

| Refractive Index | n20/D 1.424 (lit.)[3][4][6] |

Table 1: Physical and Chemical Properties of this compound

Chemical Stability and Reactivity

While stable under recommended storage conditions, this compound is highly sensitive to moisture and certain other chemical classes.[2][7][8] Its stability is compromised by its high reactivity, particularly towards nucleophiles.

2.1. Moisture Sensitivity and Hydrolysis

The primary factor affecting the stability of this compound is its extreme sensitivity to moisture.[2][8] It reacts violently with water, leading to its decomposition.[8] This hydrolysis is rapid and results in the formation of corrosive and toxic byproducts, including hydrochloric acid and sulfuric acid, as well as trimethylsilanol, which can further react to form hexamethyldisiloxane. The silicon-oxygen bond is susceptible to cleavage in the presence of protic nucleophiles like water.[1]

The decomposition pathway in the presence of water is illustrated in the following diagram:

2.2. Thermal Stability

2.3. Incompatible Materials and Hazardous Reactions

This compound is incompatible with a range of materials, and contact can lead to vigorous or violent reactions. A summary of these incompatibilities is provided in Table 2.

| Incompatible Material | Potential Hazard |

| Water | Violent reaction, release of toxic gases (HCl, SO₂)[8] |

| Strong Oxidizing Agents | Hazardous reactions[2][8] |

| Strong Acids | Incompatible[8] |

| Strong Bases | Violent reactions possible[8] |

| Alcohols | Violent reactions possible[1][8] |

| Amines | Violent reactions possible[1][8] |

| Aldehydes | Incompatible[8] |

Table 2: Chemical Incompatibilities of this compound

Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, hydrogen chloride gas, and silicon oxides.[2]

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.

3.1. Storage Conditions

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][5] Storage under an inert gas atmosphere, such as argon or nitrogen, is highly recommended to prevent contact with atmospheric moisture.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] It is also advised to store the compound away from heat and sources of ignition. For large-scale storage, stainless-steel containers lined with polytetrafluoroethylene are suggested.[1]

The recommended workflow for the storage and handling of this compound is depicted below:

3.2. Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation of its vapors can also be harmful.

Key handling precautions include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][7]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][7]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7]

-

Anhydrous Conditions: Handle the compound under anhydrous (dry) conditions to prevent decomposition.

-

Spill Management: In case of a spill, do not use water. Use an inert absorbent material for cleanup.

Experimental Protocol: Assessment of Chemical Stability

While a specific, standardized protocol for this compound is not available in the literature, a general procedure for assessing the stability of moisture-sensitive silylating agents can be adapted. This protocol aims to evaluate the compound's purity over time under controlled storage conditions.

Objective: To determine the long-term stability of this compound under recommended storage conditions.

Materials:

-

This compound (high purity)

-

Anhydrous solvent (e.g., dichloromethane, hexane)

-

Internal standard (e.g., a stable, non-reactive hydrocarbon)

-

NMR tubes with airtight caps

-

Glovebox or glove bag with an inert atmosphere

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

-

Sample Preparation (Time Point 0):

-

Inside a glovebox under an inert atmosphere, prepare a stock solution of this compound in an anhydrous solvent with a known concentration of an internal standard.

-

Transfer aliquots of this stock solution into several NMR tubes or GC vials.

-

Seal the tubes/vials tightly.

-

Analyze an initial sample (T=0) using GC-MS or ¹H NMR to determine the initial purity and concentration relative to the internal standard.

-

-

Storage:

-

Store the sealed samples under the recommended conditions (cool, dry, dark, and under an inert atmosphere).

-

A parallel set of samples can be stored under less ideal conditions (e.g., at room temperature or with exposure to ambient atmosphere) to simulate improper storage.

-

-

Analysis at Subsequent Time Points:

-

At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a sample from each storage condition.

-

Analyze the samples using the same analytical method (GC-MS or NMR) as the initial measurement.

-

Quantify the concentration of this compound relative to the internal standard.

-

Identify and quantify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Calculate the rate of decomposition and the half-life of the compound under each condition.

-

Summarize the findings in a stability report.

-

This generalized protocol provides a framework for quantitatively assessing the chemical stability of this compound, ensuring its efficacy and safety in research and development applications.

References

- 1. Buy this compound | 4353-77-9 [smolecule.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound 99 4353-77-9 [sigmaaldrich.com]

- 4. This compound | 4353-77-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 氯磺酸三甲基硅烷基酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

Trimethylsilyl chlorosulfonate reaction with protic solvents

An In-depth Technical Guide to the Reaction of Trimethylsilyl (B98337) Chlorosulfonate with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl chlorosulfonate (TMS-CS) is a highly reactive silylating and sulfonating agent. Its potent electrophilicity, driven by the chlorosulfonate group, allows for rapid reactions with a wide range of protic solvents, including water, alcohols, amines, and carboxylic acids. This technical guide provides a comprehensive overview of these reactions, detailing the underlying mechanisms, expected products, and experimental considerations. Due to the high reactivity and limited specific literature on simple solvolysis, this guide leverages established principles of silylation chemistry, drawing analogies from the well-studied reactivity of trimethylsilyl chloride (TMS-Cl), while highlighting the enhanced reactivity of TMS-CS. This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow diagrams to serve as a practical resource for laboratory professionals.

Introduction

The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, primarily utilized as a versatile protecting group for various functional moieties.[1] this compound, ClSO₃Si(CH₃)₃, is a particularly potent silylating agent. The presence of the strongly electron-withdrawing chlorosulfonate group significantly increases the electrophilicity of the silicon atom compared to more common reagents like trimethylsilyl chloride (TMS-Cl). This heightened reactivity leads to rapid and often exothermic reactions with protic solvents (H-Nu), resulting in the formation of a silylated product and chlorosulfonic acid, which is unstable and readily hydrolyzes.

The general reaction can be summarized as follows: (CH₃)₃SiOSO₂Cl + H-Nu → (CH₃)₃Si-Nu + HOSO₂Cl

This guide will explore the specific reactions of TMS-CS with key classes of protic solvents, providing the necessary technical details for their successful application in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.[2]

| Property | Value |

| CAS Number | 4353-77-9[2] |

| Molecular Formula | C₃H₉ClO₃SSi[2] |

| Molecular Weight | 188.71 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | 1.225 g/mL at 25 °C |

| Boiling Point | 168-169 °C[3] |

| Melting Point | -26 °C |

| Refractive Index | n20/D 1.424 |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3] |

General Reaction Mechanism and Workflow

The reaction of this compound with a protic solvent proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen or nitrogen) on the electrophilic silicon center. This is followed by the departure of the chlorosulfonate anion, which is a good leaving group. The subsequent proton transfer results in the formation of the silylated product and chlorosulfonic acid.

Figure 1: General reaction pathway for TMS-CS with protic solvents.

A typical experimental workflow for performing these reactions involves the careful, dropwise addition of TMS-CS to the protic solvent under anhydrous conditions and an inert atmosphere, followed by workup to isolate the silylated product.

Figure 2: General experimental workflow for silylation reactions.

Reaction with Specific Protic Solvents

Water (Hydrolysis)

The reaction of this compound with water is extremely rapid and highly exothermic. This hydrolysis reaction is a critical consideration for the handling and storage of TMS-CS, which must be kept under strictly anhydrous conditions.[4] The initial products are trimethylsilanol (B90980) and chlorosulfonic acid. Trimethylsilanol is unstable and readily condenses to form the thermodynamically stable hexamethyldisiloxane (B120664) (HMDSO). Chlorosulfonic acid is also rapidly hydrolyzed by water to sulfuric acid and hydrogen chloride.

Reaction Scheme:

-

(CH₃)₃SiOSO₂Cl + H₂O → (CH₃)₃SiOH + HOSO₂Cl

-

2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

-

HOSO₂Cl + H₂O → H₂SO₄ + HCl

Overall Hydrolysis: 2 (CH₃)₃SiOSO₂Cl + 3 H₂O → (CH₃)₃Si-O-Si(CH₃)₃ + 2 H₂SO₄ + 2 HCl

Alcohols

TMS-CS reacts readily with primary, secondary, and tertiary alcohols to form the corresponding trimethylsilyl ethers.[5] These reactions are generally fast and high-yielding. The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often recommended in silylation reactions to neutralize the generated acid,[6] though the high reactivity of TMS-CS may render it unnecessary for simple alcohols.

Reaction Scheme: (CH₃)₃SiOSO₂Cl + R-OH → (CH₃)₃Si-OR + HOSO₂Cl

Expected Products and Reactivity: The reaction is expected to be nearly quantitative for simple primary and secondary alcohols like methanol, ethanol (B145695), and isopropanol. Tertiary alcohols may react slightly slower due to steric hindrance.

| Protic Solvent | Product Name | Expected Yield |

| Methanol | Methoxytrimethylsilane | >95% |

| Ethanol | Ethoxytrimethylsilane | >95% |

| Propan-2-ol | Isopropoxytrimethylsilane | >90% |

Amines

Primary and secondary amines react with TMS-CS to yield N-silylated amines. These reactions are typically very fast. Given the basicity of amines, they can act as their own acid scavenger, although using an additional equivalent of the amine or a non-nucleophilic tertiary amine base is common practice to drive the reaction to completion.

Reaction Scheme (Primary Amine): (CH₃)₃SiOSO₂Cl + 2 R-NH₂ → (CH₃)₃Si-NHR + [R-NH₃]⁺[OSO₂Cl]⁻

Reaction Scheme (Secondary Amine): (CH₃)₃SiOSO₂Cl + 2 R₂NH → (CH₃)₃Si-NR₂ + [R₂NH₂]⁺[OSO₂Cl]⁻

| Protic Solvent | Product Name | Expected Yield |

| Aniline | N-(trimethylsilyl)aniline | High |

| Diethylamine (B46881) | N,N-diethyl-1,1,1-trimethylsilylamine | High |

Carboxylic Acids

Carboxylic acids are readily converted to their trimethylsilyl esters upon reaction with TMS-CS.[7][8] This reaction is an effective method for protecting the carboxylic acid functionality or for activating it for subsequent transformations. The reaction proceeds smoothly, often at room temperature.

Reaction Scheme: (CH₃)₃SiOSO₂Cl + R-COOH → (CH₃)₃Si-O-C(=O)R + HOSO₂Cl

| Protic Solvent | Product Name | Expected Yield |

| Acetic Acid | Trimethylsilyl acetate (B1210297) | >95% |

Experimental Protocols

Caution: this compound is corrosive, flammable, and reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 4.1: General Procedure for the Silylation of an Alcohol (e.g., Ethanol)

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous ethanol (10 mL, ~170 mmol) via syringe under a nitrogen atmosphere.

-

Cool the flask in an ice-water bath to 0 °C.

-

Add this compound (5.0 mL, ~34 mmol) to the dropping funnel via syringe.

-

Add the TMS-CS dropwise to the stirred ethanol solution over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

The reaction mixture can be analyzed directly by GC-MS or NMR. For isolation, the product, ethoxytrimethylsilane, is volatile and can be isolated by fractional distillation. The non-volatile acidic byproducts will remain in the distillation flask.

Protocol 4.2: General Procedure for the Silylation of an Amine (e.g., Diethylamine)

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous diethylamine (10 mL, ~96 mmol) in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask in an ice-water bath to 0 °C.

-

Add a solution of this compound (5.7 g, ~30 mmol) in 10 mL of anhydrous diethyl ether to the dropping funnel.

-

Add the TMS-CS solution dropwise to the stirred amine solution over 20-30 minutes. A white precipitate of diethylammonium (B1227033) chlorosulfonate will form.

-

After addition, allow the mixture to stir at room temperature for 1 hour.

-

Filter the reaction mixture under an inert atmosphere to remove the ammonium (B1175870) salt.

-

Carefully remove the solvent from the filtrate under reduced pressure to yield the crude N,N-diethyl-1,1,1-trimethylsilylamine, which can be further purified by distillation.

Protocol 4.3: General Procedure for the Silylation of a Carboxylic Acid (e.g., Acetic Acid) [Adapted from 7, 11]

-

In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, combine glacial acetic acid (1.0 g, 16.7 mmol) and 15 mL of anhydrous dichloromethane.

-

Add triethylamine (2.5 mL, 18.3 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (3.3 g, 17.5 mmol) dropwise via syringe.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture can be filtered to remove triethylammonium (B8662869) salts. The filtrate can then be carefully concentrated under reduced pressure. The resulting trimethylsilyl acetate is often used in situ or can be purified by distillation under reduced pressure.

Data Presentation: Spectroscopic Characterization

The products of these reactions can be characterized using standard spectroscopic techniques. The incorporation of the trimethylsilyl group results in distinct and easily identifiable signals.

NMR Spectroscopy

The most characteristic feature in the ¹H NMR spectrum of a TMS-derivatized compound is a sharp, intense singlet at approximately 0.1-0.4 ppm, corresponding to the nine equivalent protons of the (CH₃)₃Si- group.[9]

| Product Type | Functional Group | Typical ¹H NMR Shift (Si(CH₃)₃) (ppm) | Typical ¹³C NMR Shift (Si(CH₃)₃) (ppm) | Key Observation |

| Silyl (B83357) Ether | R-O-Si(CH₃)₃ | ~0.1 | ~(-1) to 2 | Disappearance of the acidic -OH proton signal. |

| Silyl Amine | R₂N-Si(CH₃)₃ | ~0.1 - 0.3 | ~1 | Disappearance of the acidic N-H proton signal.[9] |

| Silyl Ester | RCO-O-Si(CH₃)₃ | ~0.2 - 0.4 | ~(-1) to 1 | Disappearance of the acidic -COOH proton signal. |

Infrared (IR) Spectroscopy

The formation of a silylated product is indicated by the appearance of new, characteristic bands and the disappearance of bands associated with the starting protic functional group.

| Product Type | Key IR Absorptions (cm⁻¹) | Key Observation |

| Silyl Ether | 1250 (Si-CH₃ symmetric deformation), 840 & 760 (Si-C stretch), 1100-1000 (Si-O-C stretch) | Disappearance of the broad O-H stretch (~3300 cm⁻¹). |

| Silyl Amine | 1250 (Si-CH₃), 930-950 (Si-N stretch)[9] | Disappearance of the N-H stretch (~3300-3400 cm⁻¹).[9] |

| Silyl Ester | 1730-1710 (C=O stretch, shifted from acid), 1250 (Si-CH₃), 1100-1000 (Si-O-C stretch) | Disappearance of the broad O-H stretch of the carboxylic acid. |

Factors Influencing Reactivity

Several factors govern the rate and outcome of the reaction between TMS-CS and protic solvents. The high intrinsic reactivity of TMS-CS means that reactions are generally fast, but steric and electronic effects still play a role.

Figure 3: Factors influencing the reaction of TMS-CS with protic solvents.

-

Nucleophilicity of the Protic Solvent : More nucleophilic species (e.g., amines > alcohols > water) will generally react faster.

-

Steric Hindrance : Bulky groups on either the protic solvent (e.g., t-butanol vs. methanol) or the silylating agent can slow the reaction rate.

-

Temperature : Due to the exothermic nature of these reactions, initial cooling is often necessary to control the reaction rate. Subsequent warming to room temperature is usually sufficient for completion.

-

Presence of a Base : A non-nucleophilic base can be used to neutralize the generated chlorosulfonic acid, preventing potential side reactions and driving the equilibrium towards the products.

Conclusion

This compound is a powerful reagent for the functionalization of protic solvents. It provides a rapid and efficient means of forming silyl ethers, silyl amines, and silyl esters. Its high reactivity necessitates careful handling under anhydrous conditions to prevent vigorous hydrolysis. By understanding the general principles of its reactivity, researchers can effectively utilize TMS-CS as a potent tool in synthetic chemistry, particularly for the protection of functional groups and the activation of carboxylic acids. The experimental protocols and data provided in this guide serve as a foundational resource for the practical application of this versatile reagent.

References

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 4353-77-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. General Silylation Procedures - Gelest [technical.gelest.com]

- 7. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Trimethylsilyl Chlorosulfonate as a Sulfonating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) chlorosulfonate (TMSCS) is a versatile and effective sulfonating agent employed in organic synthesis. With the chemical formula (CH₃)₃SiOSO₂Cl, it offers several advantages over traditional sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid, particularly in terms of milder reaction conditions and improved selectivity.[1] This document provides detailed application notes and protocols for the use of TMSCS in the sulfonation of various organic substrates, with a focus on phenol (B47542) ethers and aromatic polymers.

Physicochemical Properties of Trimethylsilyl Chlorosulfonate:

| Property | Value |

| CAS Number | 4353-77-9 |

| Molecular Formula | C₃H₉ClO₃SSi |

| Molecular Weight | 188.71 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-169 °C (lit.) |

| Melting Point | -26 °C (lit.) |

| Density | 1.225 g/mL at 25 °C (lit.) |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : It is a flammable liquid and vapor. It causes severe skin burns and eye damage and reacts rapidly with water and moisture, releasing toxic gases such as HCl and SO₂.

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For operations with a risk of aerosol formation, a suitable respirator is recommended.

-

Storage : Store in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

-

Spill and Disposal : In case of a spill, absorb with an inert, non-combustible material and dispose of it as hazardous waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Application Note 1: Sulfonation of Phenol Ethers

TMSCS is particularly effective for the sulfonation of activated aromatic rings, such as those in phenol ethers. The reaction proceeds under mild conditions, often at room temperature, providing good yields of the corresponding sulfonic acids. In some cases, intramolecular cyclization can lead to the formation of sultones as byproducts.[2]

Quantitative Data: Sulfonation of Naturally Occurring Phenol Ethers

The following table summarizes the product distribution for the sulfonation of methyleugenol and safrole with TMSCS.[2]

| Substrate | Product(s) | Yield (%) |

| Methyleugenol | 6-Methyleugenol sulfonic acid | 67.1 |

| Sultone byproduct 1 | 17.7 | |

| Sultone byproduct 2 | 7.0 | |

| Safrole | 6-Safrole sulfonic acid | 34.0 |

| Sultone byproduct A | 1.3 | |

| Sultone byproduct B | 9.0 |

Note: Yields are for isolated products.

Experimental Protocol: General Procedure for the Sulfonation of Phenol Ethers [2]

This protocol describes a general method for the sulfonation of phenol ethers using TMSCS in methylene (B1212753) chloride at room temperature.

Materials:

-

Phenol ether (e.g., methyleugenol) (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Cold deionized water